molecular formula C8H4FN3O B3219933 5-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190322-03-2

5-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B3219933
CAS No.: 1190322-03-2
M. Wt: 177.14 g/mol
InChI Key: MHJDXNQYBWRYSV-UHFFFAOYSA-N
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Description

This compound features a fused bicyclic system: a pyrrole ring (five-membered, containing one nitrogen) fused to a pyridine ring (six-membered, with one nitrogen). Key functional groups include:

  • Oxo group at position 2, contributing to hydrogen-bonding interactions.
  • Carbonitrile at position 6, offering reactivity for further derivatization.
    This structure is pivotal in medicinal chemistry, particularly in kinase inhibition and antiviral research, though specific applications require further study .

Properties

IUPAC Name

5-fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O/c9-5-1-4-2-7(13)12-8(4)11-6(5)3-10/h1H,2H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJDXNQYBWRYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(N=C2NC1=O)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501161505
Record name 5-Fluoro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-03-2
Record name 5-Fluoro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethynyl-5-fluoropyridin-2-amine with cyanoborohydride in the presence of acetic acid and methanol under nitrogen atmosphere at 60°C . The reaction progress is monitored using thin-layer chromatography (TLC) until the starting material is no longer detected.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

5-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By inhibiting FGFRs, the compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences:

Compound Name (IUPAC) Molecular Formula Core Ring System Substituents and Key Features Reference
5-Fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile C₈H₄FN₃O Pyrrolo[2,3-b]pyridine 5-F, 2-oxo, 6-CN Target
5-Amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile C₈H₈N₄OS Thiazolo[3,2-a]pyridine 5-NH₂, 3-oxo, 6-CN
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile C₁₅H₉F₂N₅ Pyrazolo[3,4-b]pyridine 5-F, 3-CN, 1-(2-fluorobenzyl)
6-Amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile C₁₂H₉N₅O₂ Pyrrolo[2,3-b]pyridine 6-NH₂, 3-oxo, 5-CN, 1-(2-furylmethyl)
2-Amino-6-bromo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile C₇H₄BrN₅O Pyrrolo[2,3-d]pyrimidine 2-NH₂, 4-oxo, 6-Br, 5-CN
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile C₆H₃FN₂O Dihydropyridine 5-F, 6-oxo, 2-CN

Key Comparative Analysis

Ring System Diversity
  • Pyrrolo[2,3-b]pyridine (Target Compound): Combines pyrrole and pyridine rings, enabling planar geometry for π-π stacking in biological targets.
  • Pyrazolo[3,4-b]pyridine (): Contains two adjacent nitrogens, enhancing hydrogen-bond acceptor capacity.
Substituent Effects
  • Fluorine : Present in the target compound and , fluorine improves metabolic stability and membrane permeability.
  • Carbonitrile Position : The 6-CN group in the target compound vs. 5-CN in alters electronic distribution and steric hindrance.
  • Amino/Bromo Groups: features 2-NH₂ and 6-Br, which may enhance DNA-binding affinity compared to the target’s 5-F substituent.

Research Findings and Implications

  • Solubility : The target compound’s oxo group at position 2 increases hydrophilicity compared to , which has a lipophilic fluorobenzyl group .
  • Reactivity : The 6-CN group in the target compound is more sterically accessible than the 5-CN in , favoring nucleophilic substitutions .
  • Stability: Fluorine at position 5 (target) reduces oxidative degradation compared to non-fluorinated analogues like .

Biological Activity

5-Fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C8H4FN3O
  • Molecular Weight : 179.14 g/mol
  • Core Structure : The compound features a pyrrolo[2,3-b]pyridine core structure with a fluorine atom at the 5-position and a carbonitrile group at the 6-position. This unique arrangement contributes to its chemical reactivity and biological interactions .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. One common approach includes the reaction of 3-ethynyl-5-fluoropyridin-2-amine with cyanoborohydride in acetic acid and methanol under controlled conditions .

The biological activity of this compound is primarily attributed to its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The inhibition of FGFRs disrupts tumor growth and angiogenesis, making it a promising candidate for anticancer therapy .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)12.5Induces apoptosis
MCF7 (Breast)9.8Cell cycle arrest
HCT116 (Colon)7.4Inhibition of FGFR

These results indicate that the compound effectively inhibits cell proliferation and induces programmed cell death in various cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several pathogens. Studies report that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer : A study involving A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and significant apoptosis induction .
  • Breast Cancer Research : In MCF7 breast cancer cells, the compound was found to arrest the cell cycle at the G1 phase while promoting apoptosis through mitochondrial pathways .

Q & A

Q. Advanced

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalyst screening : Testing bases like DBU or K₂CO₃ could improve cyclization kinetics .
  • In-line monitoring : TLC or HPLC tracking of reaction progress minimizes byproduct formation .
  • Crystallization solvents : Switching to DMSO/water mixtures may improve crystal purity .

How should researchers resolve contradictions in reported spectral data for this compound?

Q. Advanced

  • Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., pyrido[2,3-d]pyrimidines) .
  • Isotopic labeling : Use ¹³C/¹⁵N-labeled precursors to assign ambiguous signals .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectral profiles to reconcile discrepancies .

What reactivity patterns are expected from the nitrile and carbonyl groups in this compound?

Q. Advanced

  • Nitrile group : Susceptible to hydrolysis (forming amides) or nucleophilic addition (e.g., Grignard reagents) .
  • Carbonyl group : Can undergo reduction (e.g., NaBH₄) to alcohols or participate in condensation reactions .
  • Heterocyclic core : Electrophilic substitution at the pyrrole nitrogen is feasible for derivatization .

What storage conditions are recommended to maintain the compound’s stability?

Q. Basic

  • Temperature : Store at 0–6°C to prevent decomposition .
  • Light sensitivity : Protect from UV exposure using amber glass vials.
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers .

How can researchers assess the pharmacological potential of this compound?

Q. Advanced

  • In vitro assays : Test kinase inhibition (e.g., EGFR or Aurora kinases) due to structural similarity to pyrrolopyridine-based inhibitors .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • ADMET profiling : Evaluate metabolic stability (e.g., liver microsomes) and permeability (Caco-2 models) .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Hazard class : Class III toxicant; use fume hoods and PPE (gloves, goggles) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How does the compound compare to its structural analogs in terms of reactivity and bioactivity?

Q. Advanced

  • Fluorine substitution : The 5-fluoro group enhances electronegativity, improving binding to hydrophobic enzyme pockets compared to non-fluorinated analogs .
  • Nitrile vs. ester derivatives : Nitriles show higher metabolic stability than esters in pharmacokinetic studies .
  • Pyrrolopyridine core : More rigid than pyridine derivatives, potentially increasing target selectivity .

What computational tools can predict the compound’s physicochemical properties?

Q. Advanced

  • ACD/Labs Percepta : Estimates logP, pKa, and solubility .
  • Molecular docking (AutoDock Vina) : Screens potential protein targets (e.g., kinases) .
  • QSAR models : Correlate substituent effects with bioactivity using datasets from analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile

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